

Physical and chemical properties of 8-Methoxy-1,7-naphthyridin-6-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	8-Methoxy-1,7-naphthyridin-6-amine
Cat. No.:	B1365942

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **8-Methoxy-1,7-naphthyridin-6-amine**

Executive Summary:

This technical guide provides a comprehensive analysis of the physical and chemical properties of **8-Methoxy-1,7-naphthyridin-6-amine**, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The naphthyridine scaffold is a recognized "privileged structure" due to its prevalence in biologically active molecules. This document details the core physicochemical data, spectroscopic profile, chemical reactivity, and practical analytical methodologies for **8-Methoxy-1,7-naphthyridin-6-amine**, serving as a vital resource for researchers engaged in its synthesis, characterization, and application in drug development programs.

Introduction to the 1,7-Naphthyridine Scaffold The Naphthyridine Isomers

Naphthyridines are a class of aromatic heterocyclic compounds composed of two fused pyridine rings. They are diazanaphthalenes, and six distinct isomers exist depending on the relative positions of the two nitrogen atoms.^{[1][2]} This structural variation profoundly influences the electronic distribution, steric profile, and hydrogen bonding capacity of the molecule, thereby dictating its chemical behavior and pharmacological activity.^[1]

Significance in Medicinal Chemistry

The naphthyridine core is a cornerstone in modern medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.^{[1][3]} Derivatives of various naphthyridine isomers have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.^{[3][4][5][6]} For example, different substituted 1,7- and 2,7-naphthyridines have been developed as potent PDE5 inhibitors^[7], while others show promise as HIV-1 reverse transcriptase inhibitors.^[4] This wide-ranging bioactivity establishes the naphthyridine framework, and by extension **8-Methoxy-1,7-naphthyridin-6-amine**, as a high-value scaffold for the development of novel therapeutic agents.

Core Physicochemical Properties of 8-Methoxy-1,7-naphthyridin-6-amine

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing everything from reaction conditions to formulation and bioavailability.

Structure and Identifiers

- IUPAC Name: **8-methoxy-1,7-naphthyridin-6-amine**^[8]
- CAS Number: 55716-28-4^[8]
- Molecular Formula: C₉H₉N₃O^[8]
- 2D Structure:

Tabulated Physicochemical Data

The following table summarizes key computed and experimental properties, providing a quantitative profile of the molecule.

Property	Value	Source
Molecular Weight	175.19 g/mol	PubChem[8]
Exact Mass	175.074561919 Da	PubChem[8]
XLogP3 (Lipophilicity)	1.1	PubChem[8]
Hydrogen Bond Donors	2	PubChem[8]
Hydrogen Bond Acceptors	4	PubChem[8]
Rotatable Bond Count	1	PubChem[8]
Polar Surface Area (PSA)	61 Å ²	PubChem[8]
Melting Point	217-219°C (for the related 1,7-Naphthyridin-8-amine)	Capot Chemical[9]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical checkpoints in chemical synthesis. The following spectroscopic techniques are essential for the unambiguous identification of **8-Methoxy-1,7-naphthyridin-6-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. For this molecule, dissolving in a solvent like DMSO-d₆ is recommended to ensure the observation of exchangeable amine protons.

- ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, a singlet for the methoxy (-OCH₃) group protons (typically around 3.9-4.1 ppm), and a broad singlet for the amine (-NH₂) protons. The aromatic protons will exhibit characteristic doublet and triplet splitting patterns based on their coupling with adjacent protons.
- ¹³C NMR: The carbon spectrum will display nine unique signals. Aromatic carbons will appear in the 110-160 ppm range, while the methoxy carbon will resonate further upfield (typically 55-60 ppm).[10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. Using electrospray ionization (ESI) in positive mode, the primary expected ion would be the protonated molecule $[M+H]^+$.

- Expected m/z for $[M+H]^+$: 176.0818 (Calculated from Exact Mass)[\[8\]](#)

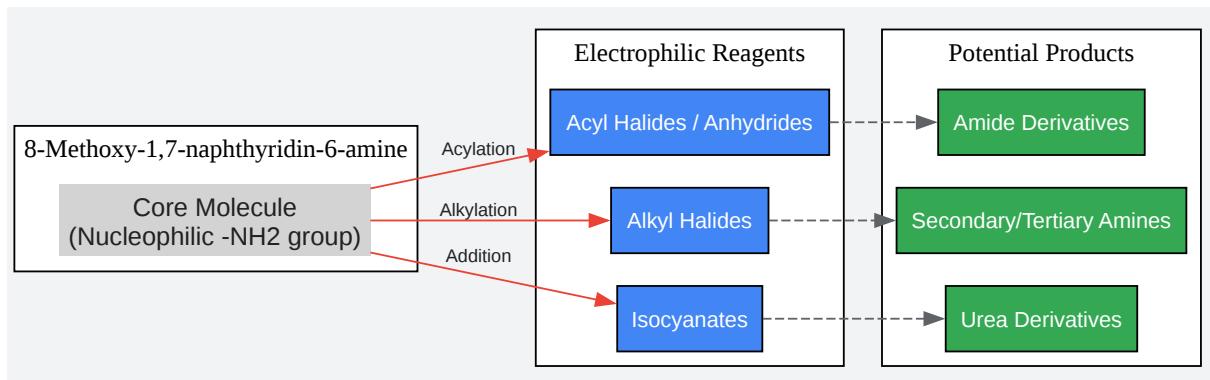
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

- N-H Stretching: A pair of medium-to-sharp bands are expected in the $3300\text{-}3500\text{ cm}^{-1}$ region, characteristic of a primary amine.
- C-O Stretching: A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group should appear around 1250 cm^{-1} .
- C=C and C=N Stretching: A complex series of bands in the $1450\text{-}1650\text{ cm}^{-1}$ region will confirm the aromatic naphthyridine core.

Chemical Properties and Reactivity

The reactivity of **8-Methoxy-1,7-naphthyridin-6-amine** is governed by the interplay of its functional groups: the nucleophilic primary amine and the basic nitrogen atoms within the aromatic rings.


Acid-Base Properties

The molecule is basic due to the lone pairs on the nitrogen atoms. The exocyclic amine (position 6) and the ring nitrogens (positions 1 and 7) can be protonated. This property is crucial for salt formation, which can significantly enhance aqueous solubility—a key consideration in drug development.

Reactivity Profile

The 6-amino group is the primary site for synthetic modification. It can readily undergo reactions with a variety of electrophiles, such as acylation with acyl chlorides or anhydrides,

and alkylation with alkyl halides. This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

[Click to download full resolution via product page](#)

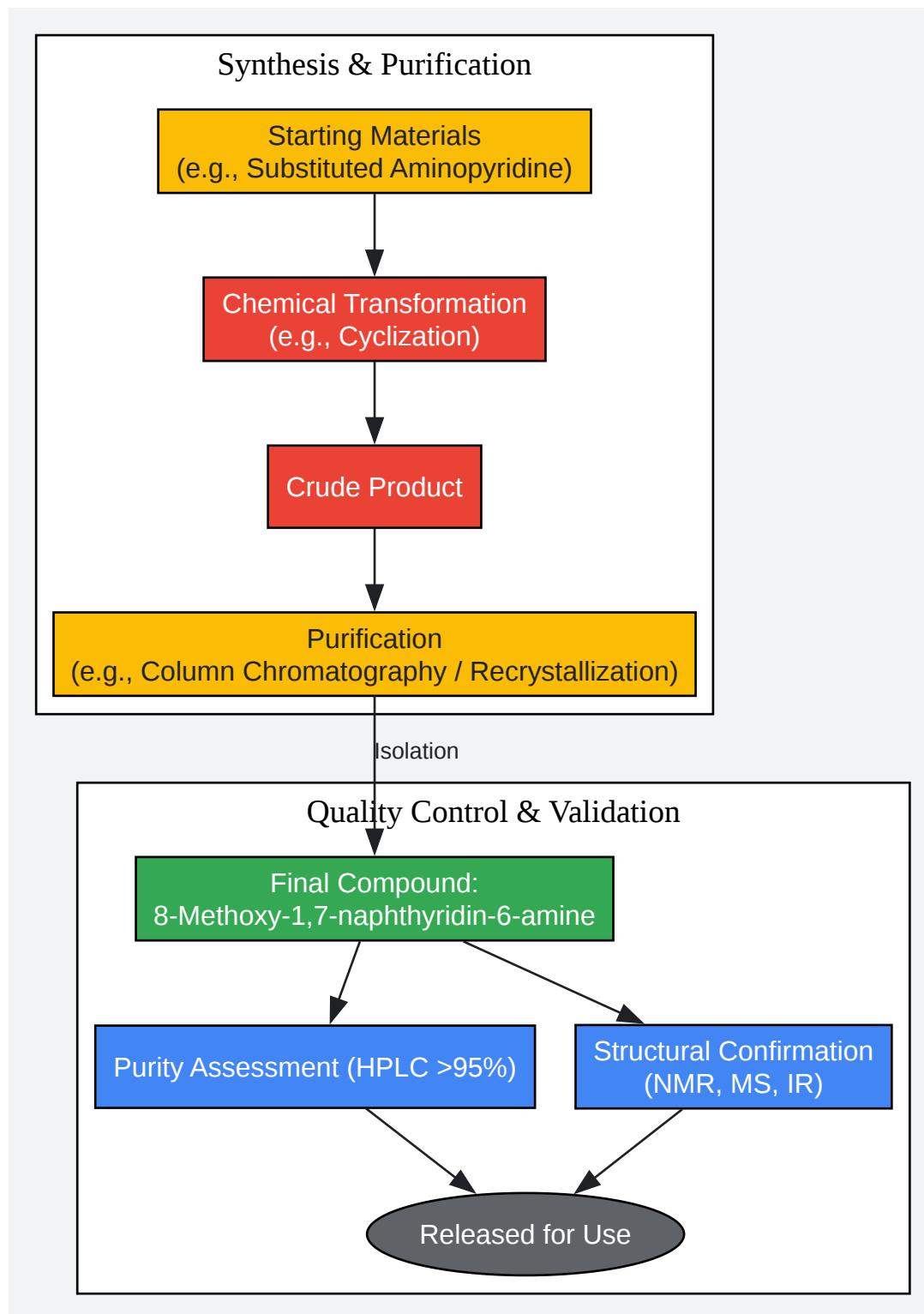
Caption: Reactivity of the 6-amino group with common electrophiles.

Methodologies: A Practical Guide to Characterization

The following protocols provide robust, step-by-step methods for ensuring the purity and identity of synthesized **8-Methoxy-1,7-naphthyridin-6-amine**.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. A C18 column is used to retain the compound based on its moderate lipophilicity ($XLogP3 = 1.1$), and a gradient elution ensures efficient separation from both more polar and less polar impurities. UV detection is ideal due to the chromophoric nature of the aromatic system.


- Apparatus: Standard HPLC system with a UV-Vis detector.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Reagents:
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
 - Mobile Phase B: 0.1% TFA in Acetonitrile.
- Sample Preparation: Prepare a 1 mg/mL stock solution in a 50:50 mixture of Acetonitrile:Water. Dilute to a working concentration of ~0.1 mg/mL.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Detection Wavelength: 254 nm.
 - Gradient:
 - 0-2 min: 5% B
 - 2-17 min: 5% to 95% B
 - 17-20 min: 95% B
 - 20-21 min: 95% to 5% B
 - 21-25 min: 5% B (re-equilibration).
- Data Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Synthesis and Characterization Workflow

The synthesis of naphthyridine derivatives often involves cyclization reactions. A common strategy is the Friedländer annulation or related acid-mediated cyclizations of substituted

aminopyridines.[12][13] The logical flow from starting materials to a fully validated final product is a critical, self-validating system.

[Click to download full resolution via product page](#)

Caption: Logical workflow from synthesis to final product validation.

Conclusion and Future Directions

8-Methoxy-1,7-naphthyridin-6-amine is a well-defined chemical entity with properties that make it an attractive starting point for medicinal chemistry campaigns. Its moderate lipophilicity, multiple hydrogen bond donors and acceptors, and highly reactive amino group provide a versatile platform for derivatization. Future research should focus on leveraging the reactivity of the 6-amino position to generate libraries of novel analogues. These derivatives can then be screened against a wide range of biological targets, such as protein kinases, phosphodiesterases, and microbial enzymes, building upon the established therapeutic potential of the broader naphthyridine class.

References

- **8-Methoxy-1,7-naphthyridin-6-amine** | C9H9N3O | CID 4672599 - PubChem. [\[Link\]](#)
- 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - *Bioorganic & Medicinal Chemistry Letters*. [\[Link\]](#)
- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - *Scientific Reports*. [\[Link\]](#)
- ethyl 8-[(4-methoxyphenyl)
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - *MDPI*. [\[Link\]](#)
- Biological Activity of Naturally Derived Naphthyridines - *Molecules*. [\[Link\]](#)
- 7-Methoxy-4-phenyl-1,8-naphthyridin-2-amine | C15H13N3O | CID 477672 - PubChem. [\[Link\]](#)
- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - *MDPI*. [\[Link\]](#)
- Fused 1,5-Naphthyridines: Synthetic Tools and Applications
- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - *RSC Advances*. [\[Link\]](#)
- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - *RSC Publishing*. [\[Link\]](#)
- Synthesis of 8-Methoxy-1-methyl-1H-benzo[de][1][8]naphthyridin-9-ol (Isoaaptamine) and Analogues - *The Journal of Organic Chemistry*. [\[Link\]](#)
- Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives - *ResearchGate*
- Antimicrobial Activity of Naphthyridine Deriv

- Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of - The Royal Society of Chemistry. [Link]
- Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - Journal of Medicinal Chemistry. [Link]
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. [Link]
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. [Link]
- 1,6-Naphthyridin-2(1H)
- 17965-82-1 | 1,7-Naphthyridin-8-amine - Capot Chemical. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Methoxy-1,7-naphthyridin-6-amine | C9H9N3O | CID 4672599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 17965-82-1 | 1,7-Naphthyridin-8-amine - Capot Chemical [capotchem.com]
- 10. rsc.org [rsc.org]
- 11. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]
- 13. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- To cite this document: BenchChem. [Physical and chemical properties of 8-Methoxy-1,7-naphthyridin-6-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365942#physical-and-chemical-properties-of-8-methoxy-1,7-naphthyridin-6-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com